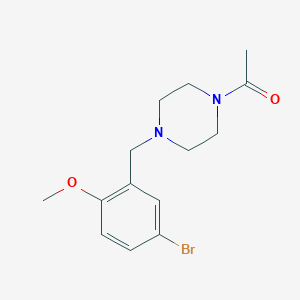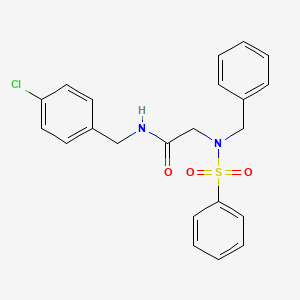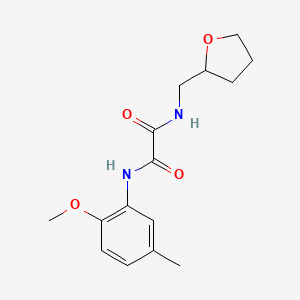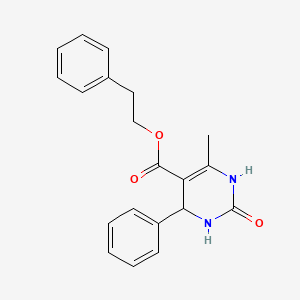![molecular formula C14H18BrN3O B5123733 (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol, also known as BPTD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTD is a member of the triazatricyclo[3.3.1.1~3,7~]decane family of compounds, which are known for their complex structure and unique biological properties. In
作用機序
The mechanism of action of (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, this compound has been shown to induce apoptosis by activating caspases, a family of proteases that are involved in the process of programmed cell death. In Alzheimer's disease models, this compound has been shown to reduce the accumulation of amyloid-beta by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta. In Parkinson's disease models, this compound has been shown to protect dopaminergic neurons by inhibiting the activity of monoamine oxidase-B, an enzyme that is involved in the metabolism of dopamine.
実験室実験の利点と制限
One of the advantages of using (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol in lab experiments is its specificity for certain signaling pathways, which allows researchers to study the effects of modulating these pathways without affecting other pathways. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol. One direction is to further elucidate its mechanism of action, particularly with regard to its effects on various signaling pathways. Another direction is to study its potential as a therapeutic agent in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, future research could focus on developing more efficient synthesis methods for this compound, as well as improving its solubility and bioavailability.
合成法
The synthesis of (4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 4-bromophenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane in the presence of a base to yield this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta, a protein that is implicated in the progression of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
特性
IUPAC Name |
(4-bromophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c15-12-3-1-11(2-4-12)13(19)14-5-16-8-17(6-14)10-18(7-14)9-16/h1-4,13,19H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTRPKJMGCJFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5123678.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
![6-{[(4-methoxyphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5123683.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]acetamide](/img/structure/B5123690.png)
![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)





![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)
![(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5123755.png)